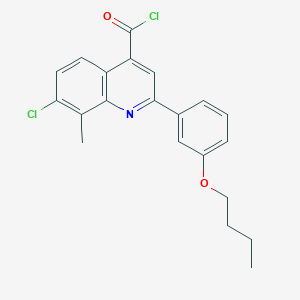
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C21H19Cl2NO2 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, characterized by its unique structure and potential biological activities. This compound is represented by the molecular formula C21H19Cl2NO2 and has been studied for its various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have demonstrated activity against human tumor cells, with some compounds showing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Other Quinoline Derivatives | A549 (lung cancer) | 0.5 - 5.0 |
The mechanism underlying the anticancer activity of quinoline derivatives often involves the induction of apoptosis and inhibition of cell proliferation. The compound may interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways.
Neuroprotective Effects
In addition to anticancer properties, there is growing interest in the role of quinoline derivatives in neuroprotection. Compounds like this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition Data
| Compound | AChE Inhibition (IC50 ± SEM) |
|---|---|
| This compound | TBD |
| Standard Drug (Galantamine) | 0.62 ± 0.01 μM |
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds within this class can exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating various quinoline derivatives found that modifications at specific positions on the quinoline ring significantly influenced cytotoxicity against different cancer cell lines. The presence of electron-donating groups was associated with increased activity.
- Neuroprotective Screening : Another research effort assessed the neuroprotective effects of several quinoline derivatives, including this compound, demonstrating promising results in inhibiting AChE activity.
- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of quinoline compounds against a range of pathogens, suggesting that structural variations could enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride may exhibit similar activities against various microbial targets due to its structural features . Research into quinoline compounds has shown promise in developing new antimicrobial agents, particularly against resistant strains.
-
Kinase Inhibition :
- The quinoline core structure is prevalent in many kinase inhibitors. The potential for this compound to act as a kinase inhibitor makes it a candidate for further investigation in cancer therapies and other diseases where kinases play a critical role.
- Anti-inflammatory Properties :
Organic Synthesis Applications
-
Reagent for Acylation Reactions :
- The carbonyl chloride functional group makes this compound a valuable reagent in organic synthesis. It can be utilized for acylation reactions, allowing the introduction of the 2-(3-butoxyphenyl)-7-chloro-8-methylquinolin-4-carbonyl group into other molecules . This property facilitates the development of novel compounds with enhanced biological activities.
- Synthetic Pathways :
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(23)25)16-8-9-18(22)13(2)20(16)24-19/h5-9,11-12H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCOYKYTZGLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













